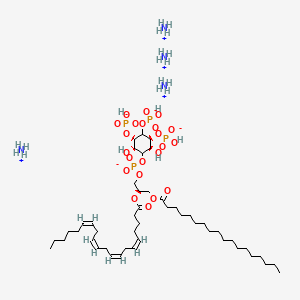
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (ammonium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) (ammonium salt) is a complex phosphoinositide. It is a derivative of phosphatidylinositol, a lipid molecule that plays a crucial role in cellular signaling pathways. This compound is involved in various biological processes, including cell growth, metabolism, and signal transduction .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) involves the esterification of stearic acid and arachidonic acid with glycerol, followed by phosphorylation with inositol trisphosphate. The reaction conditions typically require the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the ester and phosphate bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions to achieve high yield and purity. The final product is purified using chromatographic techniques to remove any impurities .
化学反応の分析
Types of Reactions
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives have different biological activities and can be used in various research applications .
科学的研究の応用
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) has numerous scientific research applications, including:
Chemistry: Used as a model compound to study lipid chemistry and the behavior of phosphoinositides in different chemical environments.
Biology: Plays a role in cellular signaling pathways, including those involved in cell growth, metabolism, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, diabetes, and cardiovascular disorders.
作用機序
The mechanism of action of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule by binding to and activating various proteins involved in cellular signaling pathways. These interactions lead to the activation or inhibition of downstream signaling cascades, ultimately affecting cellular processes such as growth, metabolism, and apoptosis .
類似化合物との比較
Similar Compounds
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1D-myo-inositol 3,4,5-triphosphate): Similar in structure but differs in the specific inositol phosphate groups attached.
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-1D-myo-inositol: Lacks the trisphosphate groups, resulting in different biological activities.
Uniqueness
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) is unique due to its specific combination of fatty acids and inositol trisphosphate groups. This unique structure allows it to participate in specific cellular signaling pathways and exhibit distinct biological activities compared to other similar compounds .
特性
分子式 |
C47H98N4O22P4 |
|---|---|
分子量 |
1195.2 g/mol |
IUPAC名 |
tetraazanium;[(1S,2S,4S,5R)-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]-3-[[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C47H86O22P4.4H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)65-39(37-63-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-64-73(61,62)69-44-42(50)45(66-70(52,53)54)47(68-72(58,59)60)46(43(44)51)67-71(55,56)57;;;;/h11,13,17,19,22,24,28,30,39,42-47,50-51H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,61,62)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60);4*1H3/b13-11-,19-17-,24-22-,30-28-;;;;/t39-,42+,43+,44?,45-,46+,47?;;;;/m1..../s1 |
InChIキー |
HIQNCTCJCORHBS-PRERETILSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[NH4+].[NH4+].[NH4+].[NH4+] |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[NH4+].[NH4+].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)
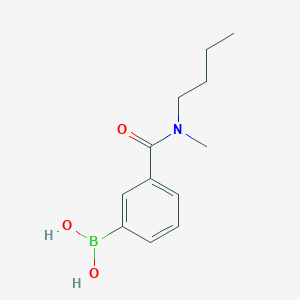
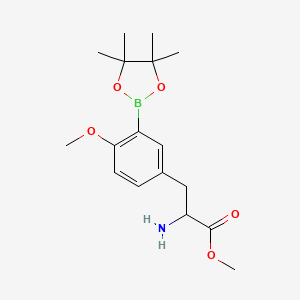
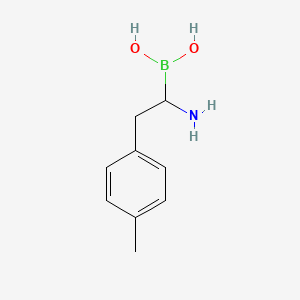
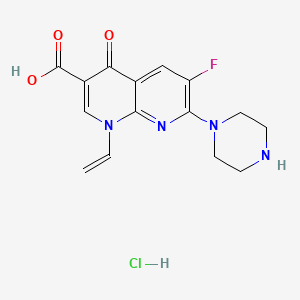
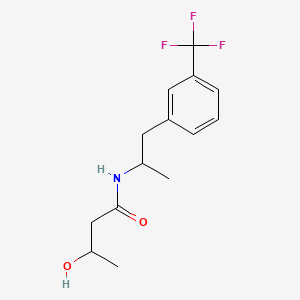
![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)
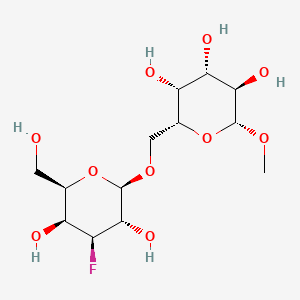
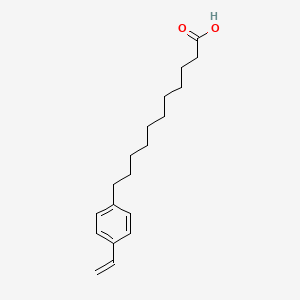
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)

